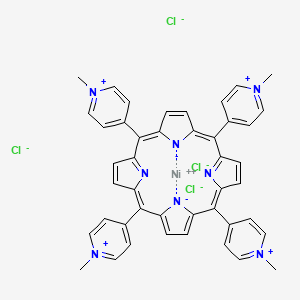
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is used extensively in scientific research due to its unique properties and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of nickel salts with meso-tetra(n-methyl-4-pyridyl) porphine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade solvents and reagents, and the process is optimized for higher yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of nickel.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation states.
Substitution: It can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield nickel(III) or nickel(IV) porphyrins, while reduction typically results in nickel(I) or nickel(0) porphyrins .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is used as a catalyst in various organic reactions. Its ability to stabilize different oxidation states of nickel makes it valuable in redox reactions .
Biology: The compound is used to study the structure and function of metalloproteins. Its structural similarity to natural heme groups allows researchers to use it as a model compound in biochemical studies .
Medicine: In medicine, it is explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells .
Industry: Industrially, it is used in the development of sensors and as a component in materials science for creating advanced materials with specific electronic properties .
Mecanismo De Acción
The mechanism by which Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can interact with molecular targets such as DNA or proteins, influencing their structure and function. This interaction is crucial in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation .
Comparación Con Compuestos Similares
meso-Tetra(n-methyl-4-pyridyl) porphine tetrachloride (without nickel): This compound lacks the nickel center but shares similar structural properties.
Zinc meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Similar in structure but contains zinc instead of nickel.
Cobalt meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Contains cobalt, offering different redox properties.
Uniqueness: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific redox properties and ability to stabilize multiple oxidation states of nickel. This makes it particularly valuable in catalysis and redox chemistry .
Propiedades
Fórmula molecular |
C44H36Cl4N8Ni |
|---|---|
Peso molecular |
877.3 g/mol |
Nombre IUPAC |
nickel(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
CQUHWRBMJWUPID-UHFFFAOYSA-J |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


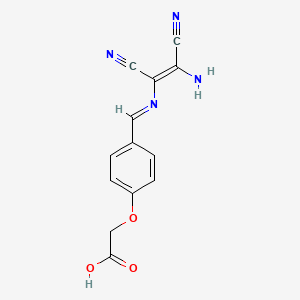
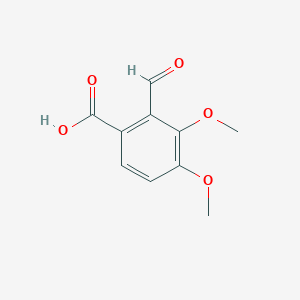
![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)
![Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester](/img/structure/B12339744.png)
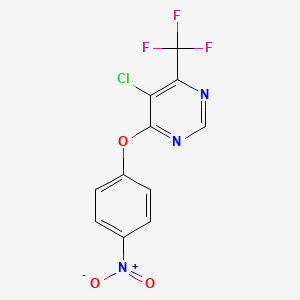
![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)
![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)


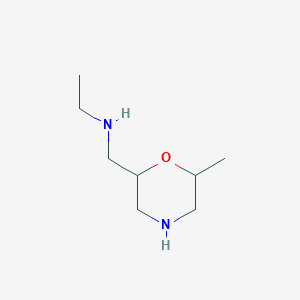
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
